N-({[3-(5,7-dichloro-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-1,3-benzodioxole-5-carboxamide
Overview
Description
“N-({[3-(5,7-dichloro-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-1,3-benzodioxole-5-carboxamide” is a chemical compound with the molecular formula C17H13Cl2N3O2S . It’s a derivative of benzoxazole, a heterocyclic compound with a fusion of benzene and oxazole .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For instance, 1-(5,7-dichloro-1,3-benzoxazol-2-yl)-1H-pyrazolo[3,4-b]quinoline derivatives were synthesized by reacting 5,7-dichloro-2-hydrazino-1,3-benzoxazole and substituted-2-chloro-3-quinoline carbaldehydes using p-toluene sulphonic acid (PTSA) as a catalyst for the cyclisation .Molecular Structure Analysis
The molecular structure of this compound can be analyzed using various spectroscopic techniques. For instance, IR spectroscopy can be used to identify functional groups, and NMR spectroscopy can provide information about the hydrogen and carbon atoms in the molecule .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its functional groups and the reaction conditions. Based on its structure, it might undergo reactions typical of carboxamides, benzoxazoles, and thioureas .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound can be inferred from its structure and the properties of similar compounds. For instance, it is likely to be solid at room temperature, and its solubility would depend on the polarity of the solvent .Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-[[3-(5,7-dichloro-1,3-benzoxazol-2-yl)phenyl]carbamothioyl]-1,3-benzodioxole-5-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H13Cl2N3O4S/c23-13-8-15(24)19-16(9-13)26-21(31-19)12-2-1-3-14(6-12)25-22(32)27-20(28)11-4-5-17-18(7-11)30-10-29-17/h1-9H,10H2,(H2,25,27,28,32) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSDSCKAVULVTCN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C(=O)NC(=S)NC3=CC=CC(=C3)C4=NC5=C(O4)C(=CC(=C5)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H13Cl2N3O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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